Molecular structure and weight of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
Molecular structure and weight of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate
Executive Summary
Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate (Formula: C₁₁H₁₉NO₃; MW: 213.27 Da) is a specialized synthetic intermediate belonging to the class of
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways (via Horner-Wadsworth-Emmons olefination), and spectroscopic signature. It is designed for medicinal chemists requiring precise control over nitrogen-alkylation patterns in drug discovery campaigns.
Molecular Identity & Physicochemical Properties
Structural Specifications
The molecule features a linear pentenyl chain functionalized with a ketone at position 4 and a protected amine at position 1. The tert-butoxycarbonyl (Boc) group provides orthogonal stability against basic and nucleophilic conditions, while the N-methyl group introduces specific steric and electronic properties often required for peptidomimetic activity.
| Property | Specification |
| IUPAC Name | tert-butyl methyl(4-oxopent-2-en-1-yl)carbamate |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Monoisotopic Mass | 213.1365 Da |
| Physical State | Viscous oil (Colorless to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |
| Stability | Stable at -20°C; Sensitive to strong acids (Boc removal) |
Calculated Descriptors
-
LogP: ~1.8 (Predicted)
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3
-
Rotatable Bonds: 4
-
Topological Polar Surface Area (TPSA): 46.6 Ų
Synthetic Pathways
The most robust and scalable synthesis of Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate utilizes the Horner-Wadsworth-Emmons (HWE) reaction. This route ensures high E-selectivity for the alkene and avoids the polymerization issues often seen with cross-metathesis of free enones.
Retrosynthetic Analysis
The target molecule (TM) is disconnected at the C2-C3 double bond, revealing two primary precursors:
-
Electrophile: N-Boc-N-methyl-2-aminoacetaldehyde.
-
Nucleophile: Dimethyl (2-oxopropyl)phosphonate.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available aminoethanol derivatives.
Experimental Protocols
Step 1: Preparation of N-Boc-N-methyl-aminoacetaldehyde
Note: This aldehyde is unstable on silica gel and should be used immediately or stored at -78°C.
-
Reagents: N-Boc-N-methyl-aminoethanol (1.0 equiv), Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), Triethylamine (5.0 equiv), DCM (solvent).
-
Procedure:
-
Cool a solution of oxalyl chloride in dry DCM to -78°C.
-
Add DMSO dropwise; stir for 15 min.
-
Add N-Boc-N-methyl-aminoethanol in DCM dropwise. Stir for 45 min at -78°C.
-
Add triethylamine; warm to 0°C over 30 min.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: ¹H NMR shows aldehyde proton singlet/doublet at ~9.6 ppm.
-
Step 2: HWE Olefination to Target Enone
This protocol uses Masamune-Roush conditions (LiCl/DBU) which are mild and prevent epimerization or side reactions common with NaH.
-
Reagents: Dimethyl (2-oxopropyl)phosphonate (1.2 equiv), LiCl (1.5 equiv), DBU (1.2 equiv), Acetonitrile (MeCN).
-
Procedure:
-
Suspend LiCl in dry MeCN under Argon. Add the phosphonate and stir for 10 min.
-
Add DBU; the solution may turn slightly cloudy. Stir for 15 min.
-
Add the crude aldehyde (from Step 1) dissolved in MeCN dropwise.
-
Stir at room temperature for 2–4 hours (monitor by TLC; stain with KMnO₄).
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20-30% EtOAc.
-
Structural Characterization (Spectroscopic Signature)
Researchers should verify the identity of the synthesized compound using the following expected NMR signals.
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.65 - 6.75 | dt (doublet of triplets) | 1H | C3-H (Alkene, β to ketone) |
| 6.05 - 6.15 | d (doublet, J ≈ 16 Hz) | 1H | C2-H (Alkene, α to ketone) |
| 3.95 - 4.05 | d (broad) | 2H | N-CH ₂-C=C |
| 2.85 | s (singlet) | 3H | N-CH ₃ |
| 2.25 | s (singlet) | 3H | C(=O)-CH ₃ |
| 1.45 | s (singlet) | 9H | Boc (t-Butyl) |
Note: Rotamers of the Boc group may cause broadening or splitting of the N-Me and N-CH₂ signals at room temperature.
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyls: ~198.0 (Ketone), ~155.5 (Carbamate).
-
Alkenes: ~145.0 (β-carbon), ~130.0 (α-carbon).
-
Aliphatic: ~80.0 (t-Bu quaternary), ~50.0 (N-CH₂), ~34.0 (N-Me), ~28.4 (t-Bu methyls), ~27.0 (Ketone-Me).
Reactivity Profile & Applications
The Nazarov Cyclization Pathway
The primary utility of this molecule is as a precursor for 4-aminocyclopent-2-enone derivatives. Upon treatment with Lewis acids (e.g., BF₃·OEt₂ or Sc(OTf)₃), the enone undergoes 4π-electrocyclization.
Figure 2: Mechanism of acid-catalyzed cyclization for cyclopentenone synthesis.
Michael Addition Acceptor
The C2-C3 double bond is electron-deficient, making it an excellent Michael acceptor for soft nucleophiles (e.g., thiols, malonates). This property is utilized in the synthesis of
References
-
Blanchet, J., & Bonin, M. (2002).
-amino-enones." Organic Letters, 4(15), 2567-2570. -
Tius, M. A. (2005). "Some New Nazarov Cyclizations." European Journal of Organic Chemistry, 2005(11), 2193–2206.
-
Wadsworth, W. S. (1977). "Synthetic Applications of Phosphonate Esters." Organic Reactions, 25, 73.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10696347 (Related Analog: N-Boc-N-methyl-allylamine)." PubChem.
